molecular formula C20H19N3O B15006600 Indazol-4-one, 5,6-dimethyl-2-phenyl-3-pyridin-3-yl-2,5,6,7-tetrahydro-

Indazol-4-one, 5,6-dimethyl-2-phenyl-3-pyridin-3-yl-2,5,6,7-tetrahydro-

Cat. No.: B15006600
M. Wt: 317.4 g/mol
InChI Key: BQFAPGKABHKJDF-UHFFFAOYSA-N
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Description

5,6-DIMETHYL-2-PHENYL-3-(PYRIDIN-3-YL)-4,5,6,7-TETRAHYDRO-2H-INDAZOL-4-ONE is a synthetic organic compound that belongs to the class of indazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-DIMETHYL-2-PHENYL-3-(PYRIDIN-3-YL)-4,5,6,7-TETRAHYDRO-2H-INDAZOL-4-ONE typically involves multi-step organic reactions. Common starting materials include substituted benzaldehydes, pyridine derivatives, and hydrazines. The reaction conditions often involve:

    Condensation reactions: Using catalysts such as acids or bases.

    Cyclization reactions: To form the indazole ring structure.

    Purification steps: Including recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Batch reactors: For controlled synthesis.

    Continuous flow reactors: For large-scale production.

    Quality control: Ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions might involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various substitution reactions can occur, particularly on the phenyl and pyridine rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acids (e.g., sulfuric acid) or bases (e.g., sodium hydroxide).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

    Synthetic intermediates: Used in the synthesis of more complex molecules.

Biology

    Enzyme inhibitors: Potential use as inhibitors of specific enzymes.

    Receptor modulators: Interaction with biological receptors.

Medicine

    Drug development:

    Therapeutic agents: Investigated for their therapeutic properties.

Industry

    Material science: Potential use in the development of new materials.

    Agriculture: Possible applications as agrochemicals.

Mechanism of Action

The mechanism of action of 5,6-DIMETHYL-2-PHENYL-3-(PYRIDIN-3-YL)-4,5,6,7-TETRAHYDRO-2H-INDAZOL-4-ONE involves its interaction with specific molecular targets. These targets could include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Modulation of receptor activity.

    Pathways: Influence on biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Indazole derivatives: Compounds with similar indazole core structures.

    Pyridine derivatives: Compounds with pyridine rings.

Uniqueness

    Structural features: The specific substitution pattern on the indazole and pyridine rings.

    Biological activity: Unique interactions with biological targets.

Properties

Molecular Formula

C20H19N3O

Molecular Weight

317.4 g/mol

IUPAC Name

5,6-dimethyl-2-phenyl-3-pyridin-3-yl-6,7-dihydro-5H-indazol-4-one

InChI

InChI=1S/C20H19N3O/c1-13-11-17-18(20(24)14(13)2)19(15-7-6-10-21-12-15)23(22-17)16-8-4-3-5-9-16/h3-10,12-14H,11H2,1-2H3

InChI Key

BQFAPGKABHKJDF-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=NN(C(=C2C(=O)C1C)C3=CN=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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